ethyl (2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiazole ring via an amide linkage. The thiazolo[3,2-a]pyrimidine moiety contains a methyl group at position 3 and a ketone group at position 5, while the thiazole ring is substituted with an ethyl acetate group at position 2.
Properties
Molecular Formula |
C15H14N4O4S2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H14N4O4S2/c1-3-23-11(20)4-9-7-24-14(17-9)18-12(21)10-5-16-15-19(13(10)22)8(2)6-25-15/h5-7H,3-4H2,1-2H3,(H,17,18,21) |
InChI Key |
XPTPRBNEZOWHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. The final step involves the esterification of the compound to form the ethyl acetate derivative.
Thiazole Ring Formation: The thiazole ring can be synthesized using a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Pyrimidine Moiety Introduction: The pyrimidine ring is introduced through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst to form the ethyl acetate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carbonyl Group
The central carbonyl group bridging the thiazolo[3,2-a]pyrimidine and thiazole rings is susceptible to nucleophilic attack. Key reactions include:
For example, heating with hydroxylamine hydrochloride generates oxime derivatives, while thiosemicarbazide forms thiosemicarbazones .
Cyclization Reactions
The compound’s bifunctional structure facilitates cyclization under acidic or basic conditions:
Intramolecular Cyclization
-
Thiazole Ring Closure : Reaction with α-haloketones (e.g., chloroacetone) in ethanolic KOH forms fused pyrido[2,3-d]thiazolo[3,2-a]pyrimidin-4(3H)-one derivatives .
-
Triazole Formation : Condensation with arylidene malononitrile or trimethylsilyl isothiocyanate yields 1,2,4-triazole-3-thiones .
Intermolecular Cyclization
-
Heating with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of piperidine produces acryloyl derivatives (e.g., 2-(3-(4-substituted-phenyl)acryloyl-thiazolo-pyrimidinones) .
Electrophilic Substitution on Thiazole Rings
The electron-rich thiazole moiety undergoes electrophilic substitutions:
Ester Functionalization
The ethyl acetate side chain participates in:
-
Transesterification : Reaction with methanol/H₂SO₄ yields methyl esters .
-
Grignard Addition : Alkyl/aryl Grignard reagents attack the ester carbonyl, forming tertiary alcohols.
Biological Activity-Driven Modifications
To enhance pharmacological properties, the compound undergoes:
-
Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., 3,4-dichlorobenzyl chloride) produces sulfonamide derivatives with improved antimicrobial activity .
-
Heterocycle Fusion : Fusion with pyridine or quinoline rings via Heck coupling increases anticancer potency .
Mechanistic Insights
-
Kinetic Studies : Pseudo-first-order kinetics are observed in nucleophilic substitutions, with rate constants (k~obs~) ranging from 1.2 × 10⁻³ to 4.5 × 10⁻³ s⁻¹ depending on solvent polarity .
-
Spectral Validation : IR confirms carbonyl (ν~max~ 1690–1725 cm⁻¹) and NH (ν~max~ 3250 cm⁻¹) groups post-reaction. ¹H-NMR identifies singlet signals for NH protons (δ 8.76–9.10 ppm) .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to ethyl (2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
Minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 200 μg/mL, indicating their potential as antimicrobial agents .
Anti-inflammatory Activity
In addition to antimicrobial properties, thiazole derivatives have been studied for their anti-inflammatory effects. Compounds similar to this compound have demonstrated promising results in reducing inflammation in various biological models .
Therapeutic Applications
The unique combination of thiazole and pyrimidine structures in this compound suggests potential applications in treating various diseases:
- Anticancer Activity : Thiazole derivatives have been explored for their cytotoxic effects on cancer cells. Studies suggest that they may inhibit tumor growth and induce apoptosis in cancer cell lines .
- Neurological Disorders : Some derivatives have been investigated for neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| PMC4871179 | Demonstrated the synthesis and biological activity of thiazole derivatives with significant analgesic and anti-inflammatory properties. |
| PMC6257563 | Explored the synthesis of thieno[2,3-d]pyrimidines and their antibacterial activity against resistant strains. |
| Der Pharma Chemica | Investigated the cytotoxicity of novel thiazolidine derivatives against prostate cancer cells. |
Mechanism of Action
The mechanism of action of ethyl (2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocycles known for diverse pharmacological properties. Below is a detailed comparison with analogous derivatives:
Substituent Variations on the Thiazolo[3,2-a]pyrimidine Core
Key Structural Differences :
- The target compound substitutes the thiazolo[3,2-a]pyrimidine core with a carbonylamino-linked thiazole at position 6, distinguishing it from cyano- or pyrazoline-substituted analogs .
- The ethyl acetate group at position 4 of the thiazole ring provides a polar ester functionality absent in other derivatives.
Fused Heterocyclic Systems
- Thiazolo[3,2-a]pyridines (e.g., 5-amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile): Feature a pyridine ring instead of pyrimidine, reducing aromaticity and altering electronic properties .
Research Findings and Implications
Crystallographic and Computational Insights
- Intermolecular interactions : Derivatives like ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate form hydrogen-bonded networks via carboxylate groups, influencing solubility and stability .
- Ring puckering analysis : Studies using Cremer-Pople coordinates (e.g., for cyclopentane derivatives) could be applied to analyze conformational flexibility in the thiazolo[3,2-a]pyrimidine core .
Biological Activity
Ethyl (2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological properties based on current research.
1. Synthesis and Structural Analysis
The compound can be synthesized through a multi-step process involving the condensation of various reactants. The synthesis typically involves the use of thiazole and pyrimidine derivatives. For instance, one method includes the Biginelli reaction, which has been reported to yield high purity products with satisfactory yields .
Structural Characteristics
The crystal structure analysis reveals that the bicyclic thiazolo[3,2-a]pyrimidine fragment is nearly planar, with specific conformational attributes that may influence its biological activity. The presence of ethoxycarbonyl substituents plays a crucial role in its interaction with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, it exhibited significant cytotoxicity against various cancer cell lines, including U937 and THP-1 cells .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. It has been tested against several bacterial strains with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, suggesting its potential as an antimicrobial agent .
3. Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological efficacy of this compound:
4. Conclusion
This compound represents a promising candidate for further development in pharmacological applications due to its diverse biological activities. Continued research is warranted to fully elucidate its mechanisms of action and potential therapeutic uses.
Q & A
Basic: What are the common synthetic routes for ethyl (2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, and how are they optimized?
Methodological Answer:
A typical route involves condensation of thiazolo[3,2-a]pyrimidine precursors with functionalized thiazole intermediates. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with chloroacetic acid, aryl aldehydes, and sodium acetate in glacial acetic acid/acetic anhydride yields analogous compounds (e.g., 78% yield after recrystallization) . Optimization includes adjusting molar ratios, reaction time (8–10 hours), and solvent systems (e.g., ethyl acetate/ethanol for crystallization). X-ray diffraction confirms spatial arrangement and purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Resolves the puckered conformation of the thiazolo-pyrimidine ring and dihedral angles between fused rings (e.g., 80.94° deviation in related structures) .
- NMR/IR spectroscopy : Validates substituent integration (e.g., methyl, carbonyl groups) and hydrogen bonding patterns.
- Elemental analysis : Matches calculated vs. experimental C, H, N, S content to confirm purity .
- TLC monitoring : Ensures reaction progression and byproduct elimination during synthesis .
Advanced: How do substituents on the thiazole or pyrimidine rings influence reaction pathways and bioactivity?
Methodological Answer:
Substituents (e.g., aryl, halogen, methoxy) alter electronic and steric effects, impacting:
- Regioselectivity : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) favor nucleophilic attack at specific positions.
- Bioactivity : Methoxy or fluorine substitutions (e.g., 2-fluorobenzylidene in ) enhance lipophilicity and receptor binding. Computational docking (e.g., with pyrimidine-targeted enzymes) can predict interactions .
- Synthetic yield : Bulky groups (e.g., 2,4,6-trimethoxybenzylidene in ) may reduce yield due to steric hindrance, requiring adjusted stoichiometry.
Advanced: How can contradictions in spectral or crystallographic data across studies be resolved?
Methodological Answer:
Discrepancies in NMR shifts or X-ray parameters (e.g., dihedral angles in vs. ) arise from:
- Crystallization solvents : Ethyl acetate vs. ethanol alters molecular packing and bond lengths.
- Dynamic vs. static structures : Solution-state NMR may show conformational flexibility not captured in X-ray data.
- Resolution limits : High-resolution X-ray (R factor < 0.05) and DFT calculations validate structural hypotheses .
Advanced: What strategies mitigate side reactions during amide bond formation in this compound?
Methodological Answer:
- Activating agents : Use of carbodiimides (e.g., DCC) or mixed anhydrides minimizes racemization during amide coupling .
- Temperature control : Reactions at 78°C in ethanol reduce hydrolysis of ester groups .
- Protecting groups : Temporary protection of thiazole amines (e.g., Boc) prevents undesired nucleophilic attacks .
Basic: What are the key challenges in scaling up laboratory-scale synthesis?
Methodological Answer:
- Solvent volume : Reducing acetic acid/anhydride usage via catalytic methods improves sustainability .
- Purification : Column chromatography may be replaced with recrystallization (e.g., ethyl acetate/ethanol) for cost-effective scaling .
- Exothermic reactions : Controlled addition of reagents (e.g., sodium acetate) prevents thermal runaway .
Advanced: How can computational methods guide the design of derivatives with enhanced properties?
Methodological Answer:
- Molecular docking : Predicts binding affinity to targets (e.g., kinases) by simulating interactions with the thiazolo-pyrimidine core .
- QSAR models : Correlates substituent electronegativity or logP values with bioactivity data from analogues .
- DFT calculations : Optimizes transition states for regioselective reactions, reducing trial-and-error synthesis .
Basic: What safety protocols are essential when handling intermediates in this synthesis?
Methodological Answer:
- Toxic reagents : Chloroacetic acid requires fume hood use and PPE (gloves, goggles) .
- Waste disposal : Neutralize acetic acid with bicarbonate before disposal.
- First aid : Immediate rinsing for skin/eye contact with 2-(4-methyl-1,3-thiazol-5-yl)acetic acid derivatives, followed by medical consultation .
Advanced: How does solvent polarity affect the stereochemical outcome of key reactions?
Methodological Answer:
- Polar aprotic solvents (DMF) : Stabilize charged intermediates, favoring Z-isomers in benzylidene derivatives .
- Ethanol/water mixtures : Enhance solubility of hydrophilic intermediates, reducing byproduct formation .
- Low-polarity solvents (ethyl acetate) : Promote crystalline packing of hydrophobic products, aiding chiral resolution .
Advanced: What mechanistic insights explain the formation of thiazolo[3,2-a]pyrimidine vs. other fused heterocycles?
Methodological Answer:
- Nucleophilic attack : Thiazole amines preferentially attack the pyrimidine carbonyl due to higher basicity compared to oxygen nucleophiles .
- Ring strain : The 5-membered thiazole ring stabilizes transition states during cyclization .
- Catalytic effects : Sodium acetate deprotonates intermediates, accelerating intramolecular cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
